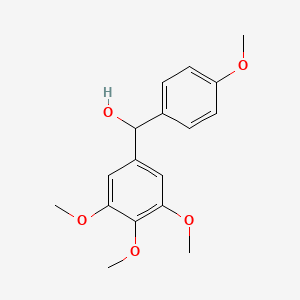
(3,4,5-Trimethoxyphenyl)(4-methoxyphenyl)methanol
Cat. No. B8414250
M. Wt: 304.34 g/mol
InChI Key: CTISBFSGYTVNIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05430062
Procedure details


A solution of 28 (304 mg, 1 mmol) in EtOAc (20 mL) was hydrogenated at 60 psi in the presence of 10% Pd-C (60 mg) for 12 h. The solution was filtered, and solvents were evaporated. The crude product was purified by crystallization from EtOAc and hexane (183 mg, 60%); mp 66°-67° C.; 1H NMR (CDCl3, 200 MHz) δ7.12 (d, J=8.5 Hz, 2H), 6.85 (d, J=8.5 Hz, 2H), 6.39 (s, 2H), 3.87 (s, 2H), 3.82 (s, 3H), 3.81 (s, 6H), 3.79 (s, 3H); CIMS (isobutane) m/e 289 (MH+, 100). Anal. (C17H20O4) C, H.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]([C:11]2[CH:16]=[C:15]([O:17][CH3:18])[C:14]([O:19][CH3:20])=[C:13]([O:21][CH3:22])[CH:12]=2)O)=[CH:5][CH:4]=1>CCOC(C)=O.[Pd]>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:11]2[CH:12]=[C:13]([O:21][CH3:22])[C:14]([O:19][CH3:20])=[C:15]([O:17][CH3:18])[CH:16]=2)=[CH:5][CH:4]=1
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solution was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
solvents were evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by crystallization from EtOAc and hexane (183 mg, 60%)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC1=CC=C(C=C1)CC1=CC(=C(C(=C1)OC)OC)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
